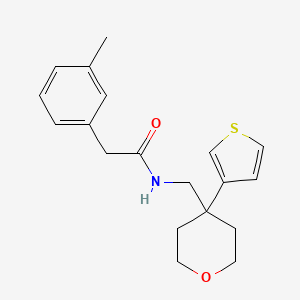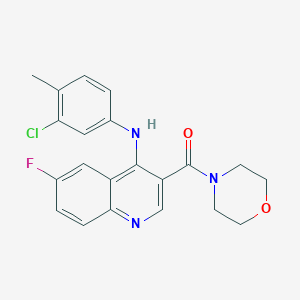
(4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone, also known as CMFQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Compounds based on structures similar to (4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone have been developed as fluorescent chemosensors. These chemosensors are capable of detecting a range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The development and application of these chemosensors in detecting environmental and biological analytes suggest potential research applications of the specified compound in creating sensitive detection tools for various analytes (Roy, 2021).
Pharmacological Review
Phenolic compounds, including those structurally related to the specified compound, have shown a wide range of biological and pharmacological effects. These effects include antioxidant activity, antibacterial and antiviral properties, and modulation of lipid and glucose metabolism. Research into these compounds highlights their potential in treating disorders such as cardiovascular disease, diabetes, and obesity, indicating a broad spectrum of research applications for compounds with similar structures (Naveed et al., 2018).
Antimalarial and Anticancer Properties
Chloroquine-containing compounds, which share a structural similarity with the specified compound, have been studied for their antimalarial effects and potential repurposing in treating various diseases, including cancer. The research underscores the biochemical properties of these compounds that make them candidates for the development of new therapies (Njaria et al., 2015).
Enzymatic Degradation of Pollutants
The enzymatic approach using redox mediators has been explored for the degradation of organic pollutants, where compounds similar to the specified compound could serve as redox mediators. This application is significant for environmental remediation and suggests potential research applications in studying the degradation pathways of persistent organic pollutants (Husain & Husain, 2007).
Fluorescent Probes for Zinc Ion Determination
Research on 8-amidoquinoline derivatives, which resemble the specified compound in functionality, indicates their use as fluorescent probes for zinc ion determination. These probes are significant for environmental and biological applications, demonstrating the compound's potential role in developing sensitive and selective chemosensors for metal ions (Mohamad et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-13-2-4-15(11-18(13)22)25-20-16-10-14(23)3-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNOYODOQDFDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

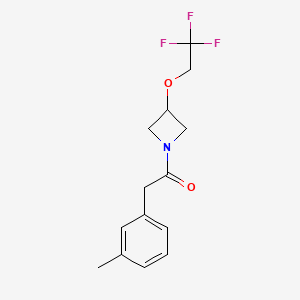
![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)
![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469753.png)

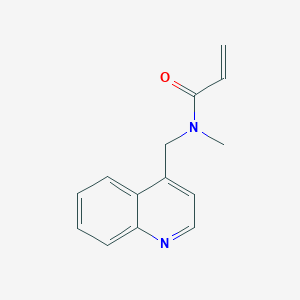
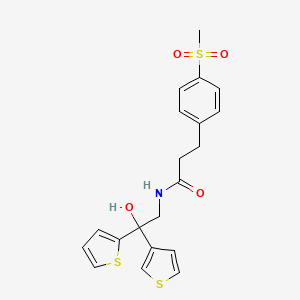
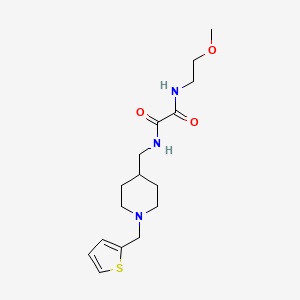
![3-Cyano-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2469761.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2469762.png)


